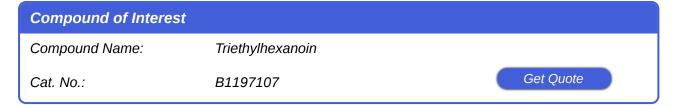


An In-depth Technical Guide to Triethylhexanoin: Molecular Structure and Spectroscopic Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and spectroscopic properties of **triethylhexanoin**. The information is curated for professionals in research and development who require detailed chemical and analytical data.

Molecular Structure of Triethylhexanoin

Triethylhexanoin is a synthetic ester formed from the esterification of glycerin with three molecules of 2-ethylhexanoic acid.[1][2] This results in a branched-chain triglyceride structure. [1] Its International Union of Pure and Applied Chemistry (IUPAC) name is 2,3-bis(2-ethylhexanoyloxy)propyl 2-ethylhexanoate.[1][3]

The key structural and identifying information for **triethylhexanoin** is summarized in the table below.



Identifier	Value
Molecular Formula	C27H50O6[1][2][3]
Molecular Weight	470.7 g/mol [1][4][5]
CAS Number	7360-38-5[1][3][4]
IUPAC Name	2,3-bis(2-ethylhexanoyloxy)propyl 2- ethylhexanoate[1][3]
Canonical SMILES	CCCC(CC)C(=0)OCC(COC(=0)C(CC)CCCC) OC(=0)C(CC)CCCC[1][3]
InChlKey	DGSZGZSCHSQXFV-UHFFFAOYSA-N[1][4]

Spectroscopic Data

While comprehensive, publicly available spectroscopic data for **triethylhexanoin** is limited, its characteristics can be reliably inferred from its chemical structure and data from analogous compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **triethylhexanoin** (also known as Glyceryl tri(2-ethylhexanoate)) reveals signals corresponding to the protons of the glycerol backbone and the 2-ethylhexanoic acid chains.[1]



Chemical Shift (ppm)	Multiplicity / Integration (inferred)	Assignment
~5.3	Multiplet, 1H	CH on glycerol backbone
~4.3	Doublet of doublets, 2H	CH₂ on glycerol backbone
~4.1	Doublet of doublets, 2H	CH₂ on glycerol backbone
~2.3	Multiplet, 3H	CH of the ethylhexanoyl groups
~1.6	Multiplet, 6H	CH ₂ adjacent to the ethyl branch
~1.3	Multiplet, 24H	CH ₂ groups of the hexanoyl chains
~0.9	Multiplet, 18H	Terminal CH₃ groups

Data is based on typical values for similar structures and publicly available spectra for Glyceryl tri(2-ethylhexanoate).[6]

The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbons, the carbons of the glycerol backbone, and the various carbons of the three 2-ethylhexanoyl chains. [1]



Chemical Shift (ppm)	Assignment
~173-175	Ester Carbonyl (C=O)
~69-70	CH on glycerol backbone
~62-63	CH ₂ on glycerol backbone
~40-45	CH of the ethylhexanoyl groups
~25-35	CH ₂ groups of the hexanoyl chains
~22-24	CH ₂ of the ethyl branch
~14	Terminal CH₃ of the hexanoyl chain
~11	Terminal CH₃ of the ethyl branch

Note: These are predicted chemical shifts based on standard functional group ranges.

Infrared (IR) Spectroscopy

The IR spectrum of **triethylhexanoin** is dominated by the characteristic absorption bands of the ester functional group.

Wavenumber (cm⁻¹)	Intensity	Assignment
~1735-1750	Strong	C=O (ester) stretching vibration[1]
~2850-2960	Strong	C-H (alkane) stretching vibrations
~1150-1250	Strong	C-O (ester) stretching vibration
~1465	Medium	C-H (alkane) bending vibration

Note: These are expected absorption bands based on the molecular structure. [1]

Mass Spectrometry (MS)



Mass spectrometry of **triethylhexanoin** would provide information about its molecular weight and fragmentation pattern. Under electron ionization (EI), fragmentation would likely occur at the ester linkages, leading to the loss of the 2-ethylhexanoyl groups.

m/z Value	Interpretation
470.36	[M]+ (Molecular Ion)
327	[M - $C_8H_{15}O_2$]+ (Loss of one ethylhexanoyloxy group)
143	[C ₈ H ₁₅ O ₂]+ (Ethylhexanoyloxy cation)
127	[C ₈ H ₁₅ O]+ (Acylium ion from ethylhexanoic acid)

Note: These are predicted fragmentation patterns.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **triethylhexanoin** are not widely published. However, standard methodologies for the analysis of similar oily liquid compounds are applicable.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **triethylhexanoin** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a Fourier-transform NMR spectrometer, such as a 300 MHz or 500 MHz instrument.[7]
- ¹H NMR Acquisition: Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.
- ¹³C NMR Acquisition: Utilize proton decoupling. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and the acquisition of 512-2048 scans to achieve a good signal-to-noise ratio.



 Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

IR Spectroscopy Protocol

- Sample Preparation: As triethylhexanoin is an oily liquid, the spectrum can be obtained directly by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum typically over a range of 4000-400 cm⁻¹. Perform a
 background scan of the clean salt plates before scanning the sample. Co-add 16-32 scans to
 improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is converted to a spectrum via Fourier transform. The spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

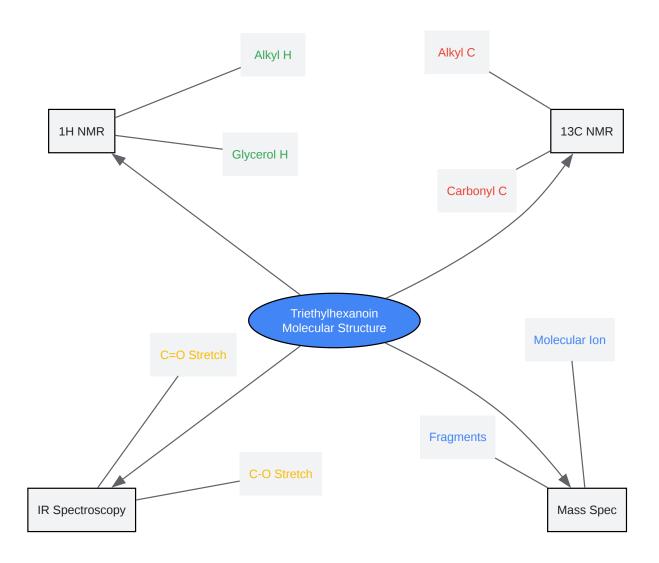
- Sample Preparation: Dilute a small amount of triethylhexanoin in a volatile organic solvent like hexane or ethyl acetate.
- Instrumentation: Utilize a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation from any impurities.[8]
- Acquisition (GC-MS): Inject the diluted sample into the GC. The sample is vaporized and separated on a capillary column. The eluent from the GC is then introduced into the ion source of the mass spectrometer.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Analysis: The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).



 Data Processing: Generate a mass spectrum by plotting the relative abundance of ions against their m/z values.

Visualizations

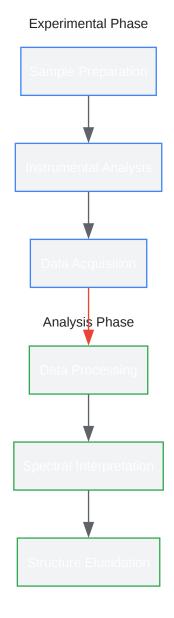
The following diagrams illustrate the relationships between the molecular structure and its analytical data, as well as a typical workflow for spectroscopic analysis.



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Caption: Relationship between molecular structure and spectroscopic data.





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Caption: General experimental workflow for spectroscopic analysis.

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